molecular formula C27H26FN3O2 B2492639 1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847396-18-3

1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2492639
CAS No.: 847396-18-3
M. Wt: 443.522
InChI Key: VMRZVBWITPKRAE-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with a fluorophenyl group, a phenoxybutyl chain, and a benzodiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the Phenoxybutyl Chain: This could be done through a Williamson ether synthesis or similar etherification reaction.

    Formation of the Benzodiazole Moiety: This might involve the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one would depend on its specific biological target. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in the body to elicit a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one: can be compared with other benzodiazole derivatives, pyrrolidinone derivatives, and fluorophenyl compounds.

Uniqueness

  • The unique combination of the fluorophenyl, phenoxybutyl, and benzodiazole moieties in this compound might confer distinct biological activities or chemical properties that are not observed in similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c28-22-12-4-6-14-24(22)31-19-20(18-26(31)32)27-29-23-13-5-7-15-25(23)30(27)16-8-9-17-33-21-10-2-1-3-11-21/h1-7,10-15,20H,8-9,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRZVBWITPKRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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